IMPDH2 Inhibitory Potency Relative to Clinically Used IMPDH Inhibitors
N-Hydroxy-2-methyl-isonicotinamidine inhibits human IMPDH2 with a Ki of 240-440 nM, depending on the substrate (IMP or NAD) . In direct comparison, mycophenolic acid (MPA), a first-line immunosuppressant, exhibits a Ki of 6-11 nM against IMPDH2 , while the active metabolite of ribavirin (ribavirin monophosphate) shows a Ki of 270 nM . The compound thus occupies a potency niche between MPA and ribavirin, making it a suitable tool for investigating intermediate-strength IMPDH inhibition or for applications where potent inhibition is undesirable.
| Evidence Dimension | Inhibition constant (Ki) for IMPDH2 |
|---|---|
| Target Compound Data | 240 nM (NAD substrate) to 440 nM (IMP substrate) |
| Comparator Or Baseline | Mycophenolic acid: 6-11 nM; Ribavirin monophosphate: 270 nM |
| Quantified Difference | Target is ~40-fold weaker than MPA, and comparable to ribavirin monophosphate (within ~1.6-fold) |
| Conditions | In vitro enzymatic assay against human IMPDH type II isoform |
Why This Matters
This moderate potency profile positions N-hydroxy-2-methyl-isonicotinamidine as a useful reference compound in IMPDH inhibitor screening cascades, offering a distinct dynamic range compared to high-potency controls like MPA.
- [1] BindingDB. Affinity data for N-hydroxy-2-methyl-isonicotinamidine (BDBM50432791) against IMPDH2. Ki = 240-440 nM. View Source
- [2] BindingDB. Mycophenolic acid (MPA) affinity data against IMPDH2. Ki = 6-11 nM. View Source
